Cyclohexyl 2-(4-fluorophenyl)ethyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALHEVJFCFBOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644609 | |
| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-92-8 | |
| Record name | 1-Cyclohexyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Pathways and Chemical Reactivity of Cyclohexyl 2 4 Fluorophenyl Ethyl Ketone
Heterocycle Construction from Ketone Derivatives
The carbonyl group of Cyclohexyl 2-(4-fluorophenyl)ethyl ketone is a versatile functional handle that allows for its transformation into various heterocyclic structures. These transformations typically involve the reaction of the ketone or its derivatives with appropriate reagents to build the heterocyclic ring. The reactivity of the α-carbon to the carbonyl group is often exploited to introduce the necessary functionalities for cyclization.
The construction of heterocyclic rings from ketone derivatives is a cornerstone of synthetic organic chemistry. Ketones such as this compound can serve as precursors for a variety of heterocycles, including thiophenes, pyrroles, and furans, through well-established synthetic methodologies. These reactions often proceed by converting the ketone into an intermediate that is primed for cyclization.
One prominent example is the Gewald reaction, which allows for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. wikipedia.orgorganic-chemistry.org This multicomponent reaction is highly efficient for the construction of polysubstituted thiophenes. derpharmachemica.com
Another fundamental approach is the Paal-Knorr synthesis, which is a powerful method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com While this compound is not a 1,4-dicarbonyl compound itself, it can be chemically modified to generate a suitable precursor for this cyclization reaction.
Gewald Aminothiophene Synthesis
The Gewald reaction provides a direct route to substituted 2-aminothiophenes from a ketone. In a typical procedure, this compound would be reacted with an α-cyanoester, such as ethyl cyanoacetate, and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine. wikipedia.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization. wikipedia.org
The reaction pathway is initiated by the base-catalyzed condensation of the ketone with the α-cyanoester to form an α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to the α-carbon, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org
Table 1: Representative Conditions for the Gewald Reaction
| Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Ethyl cyanoacetate, Sulfur | Morpholine | Ethanol | 50-80 | 2-6 |
| Malononitrile, Sulfur | Triethylamine | DMF | 25-60 | 4-12 |
| Benzyl cyanide, Sulfur | Piperidine | Toluene | 80-110 | 1-5 |
This data is illustrative and based on typical conditions for the Gewald reaction with various ketones.
Paal-Knorr Synthesis of Furans and Pyrroles
The Paal-Knorr synthesis is a classic method for the construction of five-membered heterocycles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org To utilize this compound in a Paal-Knorr type synthesis, it would first need to be converted into a suitable 1,4-dicarbonyl derivative. A potential synthetic route could involve an α-acylation or a related C-C bond-forming reaction at the α-position of the ketone.
Once the 1,4-dicarbonyl precursor is obtained, the synthesis of furans is typically achieved through acid-catalyzed cyclization and dehydration. alfa-chemistry.com The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal which then dehydrates to form the furan (B31954) ring. wikipedia.org
For the synthesis of pyrroles, the 1,4-dicarbonyl compound is condensed with ammonia (B1221849) or a primary amine. alfa-chemistry.comrgmcet.edu.in The reaction proceeds via the formation of a di-imine intermediate which then undergoes cyclization and dehydration to afford the pyrrole (B145914) ring. alfa-chemistry.com
Table 2: Representative Conditions for the Paal-Knorr Synthesis
| Target Heterocycle | Reagent | Catalyst/Solvent | Temperature (°C) |
| Furan | - | p-Toluenesulfonic acid/Toluene | 80-110 |
| Pyrrole | Ammonium acetate | Acetic acid | 100-120 |
| N-substituted Pyrrole | Primary amine | Ethanol | 70-100 |
This data is illustrative and based on typical conditions for the Paal-Knorr synthesis.
Advanced Spectroscopic Characterization of Cyclohexyl 2 4 Fluorophenyl Ethyl Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, the spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the ethyl chain, and the 4-fluorophenyl group.
4-Fluorophenyl Protons: The para-substituted phenyl ring would exhibit a characteristic splitting pattern, likely two doublets (or multiplets resembling doublets) due to the coupling between adjacent aromatic protons. The fluorine atom would also induce further coupling.
Ethyl Protons: The two methylene (B1212753) groups of the ethyl chain (-CH₂-CH₂-) would appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the ketone (C=O) would be shifted further downfield (to a higher ppm value) due to the electron-withdrawing effect of the carbonyl.
Cyclohexyl Protons: The protons on the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum. The single proton on the carbon attached to the carbonyl group would be the most downfield of this group.
Purity assessment would involve integrating the signals to confirm the correct proton ratios and looking for any extraneous peaks that would indicate impurities.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.3 | Doublet of doublets | 2H | Aromatic H (ortho to F) |
| ~ 6.9 - 7.1 | Doublet of doublets | 2H | Aromatic H (meta to F) |
| ~ 2.9 - 3.1 | Triplet | 2H | -CO-CH₂- |
| ~ 2.7 - 2.9 | Triplet | 2H | -CH₂-Ar |
| ~ 2.3 - 2.5 | Multiplet | 1H | Cyclohexyl CH-CO |
| ~ 1.0 - 1.9 | Multiplets | 10H | Cyclohexyl CH₂ |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
¹³C NMR spectroscopy identifies all the unique carbon environments in a molecule.
Carbonyl Carbon: A characteristic peak for the ketone carbonyl carbon would be expected in the far downfield region of the spectrum (~200-210 ppm).
Aromatic Carbons: The 4-fluorophenyl ring would show four distinct signals. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF).
Ethyl and Cyclohexyl Carbons: The remaining methylene and methine carbons of the ethyl chain and cyclohexyl ring would appear in the upfield region.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 210 | C=O (Ketone) |
| ~ 162 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~ 137 (d) | Quaternary Aromatic C |
| ~ 130 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to F) |
| ~ 115 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta to F) |
| ~ 50 | Cyclohexyl CH-CO |
| ~ 42 | -CO-CH₂- |
| ~ 25 - 35 | Cyclohexyl CH₂ & -CH₂-Ar |
Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Analysis
¹⁹F NMR is highly specific for fluorine-containing compounds. For this molecule, a single signal would be expected for the fluorine atom on the phenyl ring. Its chemical shift would be characteristic of an aryl fluoride (B91410), and it would likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). It would be used to confirm the connectivity within the ethyl chain (-CH₂-CH₂-) and trace the coupling network within the cyclohexyl and fluorophenyl rings.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons they are directly attached to. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₅H₁₉FO), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition with high confidence. The calculated monoisotopic mass for C₁₅H₁₉FO is 234.1420 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm).
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for elucidating the structure of organic molecules. The fragmentation pattern of this compound in mass spectrometry is predicted to be dominated by characteristic cleavages around the carbonyl group, which are instrumental for confirming its molecular structure.
Upon electron ionization, the molecule is expected to undergo alpha-cleavage, a common fragmentation pathway for ketones. libretexts.orgoregonstate.edu This involves the breaking of the bond adjacent to the carbonyl group. Two primary alpha-cleavage pathways are anticipated:
Cleavage 'a': Loss of the cyclohexyl radical, leading to the formation of a resonance-stabilized acylium ion containing the 4-fluorophenylethyl moiety.
Cleavage 'b': Loss of the 4-fluorophenylethyl radical, resulting in the formation of a cyclohexanoyl cation.
Another significant fragmentation process for ketones containing a sufficiently long alkyl chain is the McLafferty rearrangement. However, in the case of this compound, this rearrangement is less likely to be a dominant pathway due to the specific structure of the side chain.
The predicted major fragments are summarized in the following table:
| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Origin |
| [C9H8FO]+ | 4-fluorophenylethyl acylium ion | 151.05 | Alpha-cleavage 'a' |
| [C7H11O]+ | Cyclohexanoyl cation | 111.08 | Alpha-cleavage 'b' |
| [C7H7F]+ | 4-fluorobenzyl cation | 109.04 | Cleavage of the ethyl linker |
| [C6H11]+ | Cyclohexyl cation | 83.10 | Loss of CO from the cyclohexanoyl cation |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the vibrations of its specific functional groups. The most prominent of these is the carbonyl (C=O) stretch, which is a strong indicator of a ketone. pressbooks.publibretexts.org Based on data from similar ketones like cyclohexanone (B45756), the C=O stretching vibration is anticipated to appear in the range of 1700-1725 cm⁻¹. oregonstate.edu
Other significant vibrational modes are predicted as follows:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | 1700 - 1725 | Strong |
| C-H Stretch (Aromatic) | 4-fluorophenyl group | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Cyclohexyl and ethyl groups | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | 4-fluorophenyl group | 1500 - 1600 | Medium |
| C-F Stretch | Fluoro-aromatic | 1150 - 1250 | Strong |
Raman Spectroscopy
Raman spectroscopy, being complementary to IR spectroscopy, is also a useful technique for the structural characterization of this compound. The Raman spectrum is expected to be dominated by vibrations of the carbon skeleton. A notable feature in the Raman spectra of ketones like cyclohexanone is the strong C=O stretching band. researchgate.net
Key predicted Raman shifts are outlined below:
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | 1700 - 1725 | Strong |
| Ring Breathing | 4-fluorophenyl group | ~1000 | Strong |
| C-H Bending (Aliphatic) | Cyclohexyl and ethyl groups | 1440 - 1465 | Medium |
| C-C Stretch (Aliphatic) | Cyclohexyl and ethyl groups | 800 - 1200 | Medium |
Chromatographic Methods for Purity and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of non-volatile organic compounds. For the analysis of aromatic ketones, reversed-phase HPLC is commonly employed. sigmaaldrich.com A suitable HPLC method for this compound would likely utilize a C18 stationary phase.
A proposed set of HPLC parameters is detailed in the table below:
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance of the phenyl group (e.g., 254 nm) |
| Injection Volume | 10 - 20 µL |
For enhanced detection, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed, which allows for detection at a higher wavelength (around 360 nm) with increased sensitivity. auroraprosci.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds. It can be used to assess the purity of this compound and to identify any volatile byproducts from its synthesis. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.
Typical GC-MS parameters for the analysis of this compound would be:
| Parameter | Condition |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | A temperature ramp, e.g., starting at 100 °C, holding for 2 min, then ramping to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
This method allows for the separation of the target compound from potential impurities, and the mass spectrometer provides fragmentation data for the identification of these components. nih.gov
X-Ray Crystallography for Solid-State Structure Determination
The determination of the three-dimensional atomic arrangement of a molecule in its solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the compound's chemical and physical properties.
Following an extensive search of crystallographic databases and the scientific literature, no published reports on the single-crystal X-ray diffraction analysis of this compound were found. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates for this compound, are not available at present.
The ability to obtain suitable single crystals is a prerequisite for X-ray crystallographic analysis. The growth of high-quality crystals can be influenced by various factors, such as solvent, temperature, and the intrinsic properties of the compound itself. The absence of a reported crystal structure for this compound suggests that either attempts to crystallize the compound have not been successful or the results have not been publicly disclosed.
Without experimental crystallographic data, a definitive analysis of the solid-state conformation and packing of this compound remains speculative. Such an analysis would provide valuable insights into the molecule's steric and electronic properties in the solid phase.
Theoretical and Computational Chemistry Studies on Cyclohexyl 2 4 Fluorophenyl Ethyl Ketone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to analyzing the electronic structure of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn dictates its physical and chemical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. metu.edu.tr It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation on the potential energy surface, DFT can accurately predict bond lengths, bond angles, and dihedral angles. metu.edu.tr
For Cyclohexyl 2-(4-fluorophenyl)ethyl ketone, DFT calculations would identify the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the orientation of the 2-(4-fluorophenyl)ethyl group relative to the ketone. The total electronic energy calculated for the optimized structure is a key indicator of the molecule's stability. metu.edu.tr
Table 1: Illustrative Optimized Geometrical Parameters for a Ketone calculated by DFT (Note: This is an example table illustrating typical data obtained from DFT calculations.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | ||
| C-C (ketone-cyclohexyl) | 1.52 | ||
| C-C (ketone-ethyl) | 1.53 | ||
| O=C-C (cyclohexyl) | 120.5 | ||
| O=C-C (ethyl) | 121.0 | ||
| C-C-C-C (cyclohexyl ring) | 55.9 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons. MEP maps are color-coded: red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. researchgate.net
In the case of this compound, an MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, the carbonyl carbon and the hydrogen atoms would exhibit positive potential (blue). The fluorine atom on the phenyl ring would also influence the electrostatic potential distribution, creating an electron-rich area. These maps are crucial for predicting intermolecular interactions, such as hydrogen bonding, and the initial sites of reaction.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic character. youtube.comyoutube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilic character. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. metu.edu.tr For this compound, FMO analysis would reveal that the HOMO is likely localized on the phenyl ring and the carbonyl oxygen, while the LUMO is predominantly centered on the carbonyl group's C=O antibonding orbital. This distribution helps predict how the molecule will interact with other reagents in chemical reactions. imperial.ac.uk
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This is an example table illustrating typical data obtained from FMO analysis.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference indicating chemical reactivity |
Mechanistic Investigations through Computational Modeling
Computational modeling extends beyond static molecular properties to explore the dynamics of chemical reactions. It allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding a reaction's kinetics and mechanism. Computational methods can locate these structures on the potential energy surface. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
For reactions involving this compound, such as its reduction or enolization, computational modeling can determine the precise structure of the transition state. For example, in a nucleophilic addition to the carbonyl group, calculations can model the approach of the nucleophile and the corresponding changes in bond lengths and angles as the system progresses towards the transition state. nih.gov
By mapping the energy changes along a reaction coordinate, computational chemistry can elucidate the entire reaction pathway. This involves calculating the energies of the reactants, intermediates, transition states, and products. The resulting reaction energy profile provides a visual representation of the energy barriers (activation energies) and the thermodynamic stability of the species involved.
For this compound, one could computationally model a reaction such as the Wittig reaction. The energy profile would show the initial formation of a betaine (B1666868) or oxaphosphetane intermediate, the transition state for its decomposition, and the final formation of the alkene and triphenylphosphine (B44618) oxide products. Comparing the energy barriers for different possible pathways can help determine the most likely reaction mechanism.
Understanding Selectivity (e.g., Regio-, Chemo-, Stereoselectivity)
A comprehensive search of scientific databases and computational chemistry literature was conducted to identify studies pertaining to the selectivity of reactions involving this compound. This includes regioselectivity, which dictates the orientation of a reaction at different possible sites; chemoselectivity, the preferential reaction of one functional group over another; and stereoselectivity, the preference for the formation of one stereoisomer over others.
Despite a thorough investigation, no specific theoretical or computational studies detailing the regio-, chemo-, or stereoselectivity of this compound were found in the available literature. Research into analogous compounds containing a cyclohexyl ketone moiety has been conducted in other contexts, but direct computational analysis of the selectivity for this specific molecule has not been published. Therefore, detailed research findings and data tables on this topic cannot be presented.
Conformational Analysis of the Cyclohexyl Ring and Overall Molecular Structure
For this compound, a systematic search for computational studies on its conformational analysis was performed. The primary focus was to identify research that elucidated the preferred conformation of the cyclohexyl ring (e.g., chair, boat, twist-boat) and the relative orientation of the 2-(4-fluorophenyl)ethyl ketone substituent.
However, the search did not yield any specific published research dedicated to the conformational analysis of this compound. While studies on substituted cyclohexanes are abundant in the field of computational chemistry, and research on other cyclohexyl ketones exists, specific data on the energetic landscape and conformational isomers of the title compound are not available in the public domain. Consequently, no data tables or detailed findings regarding its molecular structure and conformational preferences can be provided.
Stereochemical Aspects of Cyclohexyl 2 4 Fluorophenyl Ethyl Ketone Synthesis and Reactivity
Diastereoselectivity in Multi-Substituted Cyclohexyl Ketones
The synthesis of multi-substituted cyclohexyl ketones often leads to the formation of diastereomers. Controlling the relative stereochemistry of these substituents is a critical aspect of synthetic organic chemistry.
Control of Stereochemistry in Cyclohexenone Acid Synthesis
The synthesis of substituted cyclohexenones, which can be precursors to cyclohexyl ketones, can be achieved with a high degree of stereocontrol. For instance, a modular synthetic method for preparing diaryl-substituted cyclohexenone acids from phenyl pyruvate and suitable enones has been reported. acs.org The stereochemical outcome of this reaction, yielding either anti or syn conformers, is dependent on the solvent system. In alkaline tert-butanol or toluene, the reaction favors the formation of the anti configuration products. Conversely, in alkaline water, a mixture of anti and syn conformers is obtained. acs.org This methodology, which involves a hemiketal- nih.govnih.gov-oxy-Cope rearrangement followed by an intramolecular aldol condensation, demonstrates how reaction conditions can be tuned to control diastereoselectivity. acs.org
Another approach to diastereoselective synthesis of highly functionalized cyclohexanones involves a cascade inter–intramolecular double Michael strategy. beilstein-journals.orgnih.gov This method, using curcumins and arylidenemalonates, has been shown to produce cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org
Diastereomeric Control in Aldol Condensations
Aldol condensations are a powerful tool for forming carbon-carbon bonds and are frequently employed in the synthesis of cyclic ketones. When an enolate reacts with an aldehyde or ketone, two new chiral centers can be created, leading to the possibility of syn and anti diastereomers. The stereochemical outcome of the aldol reaction is influenced by the geometry of the enolate (Z or E) and the nature of the reactants and reaction conditions.
The Zimmerman-Traxler model is often used to predict the diastereoselectivity of aldol reactions. This model proposes a chair-like six-membered transition state where the substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions. The geometry of the enolate plays a crucial role; Z-enolates tend to give syn-aldol products, while E-enolates generally lead to anti-aldol products.
For intramolecular aldol reactions, which are common in the synthesis of cyclic ketones, the formation of five- and six-membered rings is generally favored due to their thermodynamic stability. libretexts.org The stereochemistry of the resulting cyclic β-hydroxy ketone is dictated by the conformational preferences of the transition state leading to cyclization.
In the context of substituted cyclohexanones, organocatalyzed direct aldol reactions have been shown to proceed with high diastereoselectivity. researchgate.net For example, the reaction of cyclohexanone (B45756) with aromatic aldehydes catalyzed by proline derivatives can yield aldol products with excellent anti/syn ratios. nih.gov
Below is a table summarizing the diastereoselectivity in a Michael-aldol domino reaction for the synthesis of polyfunctional cyclohexanones.
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ph | Me | 84 | >20:1 |
| 2 | 4-MeC₆H₄ | Me | 79 | >20:1 |
| 3 | 4-FC₆H₄ | Me | 82 | >20:1 |
| 4 | 2-thienyl | Me | 65 | 12:1 |
Data sourced from a study on the diastereoselective, organocatalyzed Michael-aldol domino reaction for the rapid synthesis of polyfunctional cyclohexanones. nih.gov
Enantioselective Synthesis and Catalytic Asymmetric Approaches
The synthesis of a specific enantiomer of a chiral molecule is of paramount importance, particularly in the pharmaceutical industry. Various strategies have been developed for the enantioselective synthesis of chiral ketones.
Asymmetric Corey-Chaykovsky Epoxidation (if applicable to ketone)
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone or aldehyde to form an epoxide. wikipedia.org While this reaction is not a direct method for the synthesis of chiral ketones, the resulting epoxides are versatile intermediates that can be converted to chiral ketones.
Catalytic asymmetric versions of the Corey-Chaykovsky epoxidation of ketones have been developed. For instance, using a heterobimetallic La-Li₃-BINOL complex (LLB) as a catalyst, various methyl ketones can be converted to 2,2-disubstituted terminal epoxides with high enantioselectivity (91-97% ee). mdpi.comnih.govorganic-chemistry.org The enantioselectivity is influenced by the steric hindrance of the ketone substituents, with ethyl and propyl ketones showing slightly lower enantioselectivity (67-88% ee). mdpi.comnih.gov
The applicability of this methodology to "Cyclohexyl 2-(4-fluorophenyl)ethyl ketone" would depend on the successful epoxidation and subsequent stereospecific rearrangement or ring-opening to the desired chiral ketone.
Chiral Catalysis in Formation of Related Chiral Ketones
A wide array of catalytic asymmetric methods for the synthesis of chiral ketones has been developed. semanticscholar.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.
One notable approach is the asymmetric transfer hydrogenation of prochiral ketones. For example, optically active γ-substituted cycloalkenones can be prepared through the asymmetric transfer hydrogenation of the corresponding enones using bifunctional ruthenium catalysts. mdpi.com These chiral cycloalkenones can then be further functionalized to provide a variety of enantiomerically enriched cyclohexanone derivatives. mdpi.com
The following table presents data on the asymmetric hydrogenation of cyclic ketones using a chiral ruthenium catalyst.
| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | 2-Cyclohexen-1-one | (R)-2-Cyclohexen-1-ol | 67 | 92 |
| 2 | 3-Methyl-2-cyclohexen-1-one | (R)-3-Methyl-2-cyclohexen-1-ol | 75 | 88 |
| 3 | 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | 85 | 94 |
Data sourced from a study on the enantioselective preparation of γ-substituted cyclohexenones. mdpi.com
Another powerful strategy involves the use of chiral biocatalysts. Transaminases have been engineered through directed evolution for the asymmetric synthesis of chiral amines from ketones, which can then be converted to the desired chiral ketones. nih.gov
Chromatographic Resolution of Enantiomers (if applicable)
When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. Chromatographic methods are particularly powerful for the separation of enantiomers.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for enantiomeric resolution. mdpi.com The chiral selector immobilized on the stationary phase interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds.
Another approach is the use of chiral mobile phase additives. In this method, a chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers in the analyte. These diastereomeric complexes have different affinities for the achiral stationary phase, allowing for their separation.
While no specific methods for the chromatographic resolution of "this compound" have been reported, the general principles of chiral chromatography would be applicable. The success of a particular resolution would depend on finding a suitable chiral stationary phase or chiral mobile phase additive that can effectively discriminate between the two enantiomers.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
In the intricate field of multi-step organic synthesis, ketones are fundamental intermediates due to the reactivity of the carbonyl group. Cyclohexyl 2-(4-fluorophenyl)ethyl ketone serves as a valuable synthon, or building block, for constructing more complex molecular architectures. Pharmaceutical intermediates, for instance, often feature cyclohexyl and fluorophenyl groups, and ketones are common precursors in their synthesis. shreemlifesciences.commedkem.in The structure of this compound is analogous to other cyclohexyl phenyl ketone derivatives that have been utilized as key intermediates in the synthesis of pharmacologically active molecules, such as benzodiazepines, which are known to act on the central nervous system. google.com
The compound's utility stems from its distinct components:
The Ketone Group: This functional group is a reactive site for a multitude of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalization.
The 4-Fluorophenyl Group: The fluorine atom can influence the electronic properties of the molecule and can serve as a site for further cross-coupling reactions or as a metabolically stable bioisostere in medicinal chemistry.
The Cyclohexyl Ring: This bulky, non-planar group can impart specific conformational constraints and lipophilicity to a target molecule, which is often desirable in drug design.
The presence of these three key features in a single molecule allows synthetic chemists to introduce a combination of steric bulk, polarity, and reactivity into a larger target structure in a single step, streamlining complex synthetic pathways.
Building Block for Heterocyclic Compounds and Their Derivatives
Aryl ketones are well-established and versatile precursors in the synthesis of a wide array of heterocyclic compounds, which are core components of many pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net this compound can serve as a starting point for constructing various heterocyclic rings through established synthetic methodologies. rsc.orgnih.gov
One of the most powerful methods for synthesizing substituted five-membered heterocycles like pyrroles, furans, and thiophenes is the Paal-Knorr synthesis. wikipedia.orgresearchgate.net This reaction typically involves the cyclization of a 1,4-dicarbonyl compound. alfa-chemistry.comorganic-chemistry.org The title ketone can be envisioned as a precursor to the necessary 1,4-diketone through an alpha-functionalization reaction, followed by cyclization with an appropriate reagent (an amine for a pyrrole (B145914), or a dehydrating acid for a furan) to yield the desired heterocycle. organic-chemistry.org Furthermore, analogous cyclohexenone structures have been successfully used as building blocks to create more complex fused heterocyclic systems, such as indazoles. researchgate.net The reactivity of the ketone allows for its incorporation into various ring systems, making it a valuable starting material for generating libraries of novel heterocyclic molecules.
Table 1: Potential Heterocyclic Scaffolds from Ketone Precursors Click on a reaction name to learn more about the synthesis method.
Contributions to the Development of Liquid Crystalline Materials
In materials science, the design of molecules with specific electronic and physical properties is paramount. Liquid crystals (LCs) are a class of materials that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com The incorporation of fluorine atoms into organic molecules is a key strategy for developing advanced liquid crystal materials, particularly those with negative dielectric anisotropy (Δε < 0). beilstein-journals.org Such materials are essential for modern display technologies, including vertically aligned (VA) displays. researchgate.net
The molecular structure of this compound contains the essential motifs for a liquid crystal precursor. researchgate.netgoogle.com
Fluorinated Aryl Group: The C-F bond on the phenyl ring introduces a strong dipole moment perpendicular to the long axis of the molecule. This is a critical feature for inducing negative dielectric anisotropy. beilstein-journals.orgrsc.org
Core Structure: The combination of a cyclohexyl ring and a phenyl ring is a common core structure in many commercially important liquid crystals. researchgate.net
Studies on analogous fluorinated cyclohexyl motifs have shown that the presence of these groups leads to high clearing points and low viscosity, which are desirable properties for LC mixtures. researchgate.netresearchgate.net The increased polarity from C-F bonds can, however, lead to higher melting points. rsc.org Therefore, careful molecular design is required to balance these properties. The title ketone serves as a key building block, providing the essential fluorinated cyclohexyl-phenyl core that can be further elaborated to produce calamitic (rod-shaped) liquid crystals with tailored dielectric and physical properties. rsc.orgresearchgate.net
Table 2: Influence of Structural Motifs on Liquid Crystal Properties
Late-Stage Diversification of Chemical Entities
Late-stage functionalization (LSF) is a powerful strategy in modern chemistry that allows for the modification of complex molecules at the final steps of a synthetic sequence. nih.govresearchgate.net This approach enables the rapid generation of a diverse library of related compounds (analogues) from a common advanced intermediate, which is highly efficient for exploring structure-activity relationships in drug discovery and materials science. researchgate.netmdpi.com
This compound is an ideal scaffold for late-stage diversification due to the versatility of its ketone functional group. researchgate.net The carbonyl carbon is electrophilic and the adjacent α-carbons are acidic, providing two distinct points for chemical modification. sciencedaily.com By applying a range of well-established chemical reactions, a single starting ketone can be transformed into a multitude of different structures, each with unique properties. acs.org For example, incorporating metabolically stable ketones into a molecular scaffold can be a strategy to enhance potency and solubility in bioactive compounds. nih.gov
Table 3: Potential Late-Stage Diversification Reactions for Ketones This table illustrates how the ketone group of this compound can be transformed to generate diverse molecular structures.
This strategic approach allows chemists to fine-tune the properties of a lead compound by systematically modifying its structure, accelerating the discovery of new materials and therapeutic agents.
Future Research Directions and Perspectives
Further Exploration of Novel Synthetic Pathways for Cyclohexyl 2-(4-fluorophenyl)ethyl ketone
Recent advances in catalysis offer promising avenues. For instance, a synergistic approach combining photoredox, nickel, and hydrogen atom transfer catalysis has been shown to enable direct C-H functionalization of aldehydes for ketone synthesis. organic-chemistry.org Another powerful technique involves a cross-electrophile coupling between aromatic carboxylic acids and organic bromides, facilitated by photoredox and a nickel/phosphoranyl radical system, which directly yields ketones from abundant feedstocks. nih.gov The α-alkylation of simpler ketones in a continuous flow process also presents a modern alternative to traditional batch methods, offering benefits like reduced reaction times and the elimination of cryogenic conditions. rsc.org
Potential novel pathways could include:
Photoredox/Nickel Dual Catalysis: Coupling a derivative of 2-cyclohexylethanoic acid with a 4-fluorophenyl halide. nih.gov
Deoxygenative Cross-Coupling: A direct reaction between a cyclohexyl-substituted carboxylic acid and a 4-fluorophenyl-substituted alcohol. researchgate.net
α-Alkylation: Starting with cyclohexyl methyl ketone and performing an α-alkylation using a 1-(bromomethyl)-4-fluorobenzene derivative. rsc.org
These modern catalytic methods represent a significant step forward from classical syntheses, such as the reaction of cyclohexylmagnesium halides with specific acid chlorides. orgsyn.org
Investigation of Structure-Activity Relationships (SAR) through Structural Modifications (Excluding Biological Context)
A systematic investigation into the structure-activity relationships (SAR) of this compound, focusing on its chemical and physical properties rather than biological interactions, can provide fundamental insights. By methodically altering specific moieties of the molecule, researchers can map how structural changes influence its intrinsic characteristics.
Key modifications for investigation could include:
Modification of the Phenyl Ring Substituent: Replacing the fluorine atom with other halogens (Cl, Br, I) or with electron-donating/-withdrawing groups (e.g., -OCH₃, -NO₂) would modulate the electronic properties of the aromatic ring. This is expected to directly impact the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
Alteration of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring or changing its conformation could influence the steric environment around the carbonyl group, potentially affecting reaction rates and stereochemical outcomes of subsequent transformations.
The data gathered from these modifications can be compiled to establish clear relationships between specific structural features and physicochemical properties.
Table 1: Proposed Structural Modifications and Their Potential Impact on Physicochemical Properties
| Structural Modification | Anticipated Effect | Properties to Investigate |
|---|---|---|
| Substitution on Phenyl Ring (e.g., F to Cl, OCH₃) | Alters electronic density of the aryl group and carbonyl | Carbonyl bond polarity (IR spectroscopy), α-proton acidity (pKa), NMR chemical shifts |
| Substitution on Cyclohexyl Ring | Introduces steric hindrance around the ketone | Reactivity in nucleophilic additions, stability of enolate intermediates |
| Modification of Ethyl Chain Length | Changes molecular flexibility and size | Melting point, boiling point, solubility, chromatographic retention time |
Development of Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact. Future research should focus on developing sustainable methods for the synthesis of this compound.
Key areas for green chemistry application include:
Catalyst Choice: Employing heterogeneous solid acid catalysts, such as Amberlyst-15, can facilitate one-pot alkylation-decarboxylation reactions under solvent-free conditions, offering easy separation and reusability. acs.org Photocatalysis, using visible light and catalysts like eosin (B541160) Y, provides an energy-efficient and environmentally benign pathway for forming key bonds in ketone synthesis. researchgate.net
Solvent Selection: Replacing hazardous organic solvents with greener alternatives is a primary goal. Water has been successfully used as a solvent for palladium-catalyzed coupling reactions to form ketones. organic-chemistry.org
Oxidizing Agents: Traditional oxidation reactions often use stoichiometric amounts of hazardous metal oxidants. researchgate.net Sustainable alternatives include using molecular oxygen or hydrogen peroxide as the terminal oxidant. researchgate.netorganic-chemistry.org Another novel approach involves the use of gaseous nitrogen dioxide, which oxidizes alcohols to aldehydes or ketones, with the gaseous byproducts being converted to nitric acid, thus minimizing waste. nih.gov
A comparative analysis highlights the potential benefits of adopting such methods.
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Parameter | Traditional Method (e.g., Friedel-Crafts) | Potential Sustainable Method |
|---|---|---|
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Reusable solid acids, photocatalysts |
| Solvent | Chlorinated hydrocarbons, CS₂ | Water, ionic liquids, or solvent-free conditions |
| Oxidant | Chromium or manganese oxides | O₂, H₂O₂, or gaseous NO₂ |
| Byproducts | Significant metallic and acidic waste | Water, recyclable catalyst, minimal waste |
Theoretical Prediction and Experimental Validation of Unexplored Reactivity Patterns
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, guiding experimental work and uncovering novel chemical transformations. The application of theoretical methods, such as Density Functional Theory (DFT), can offer deep insights into the behavior of this compound.
Future research in this area could focus on:
Mapping the Molecular Electrostatic Potential: Theoretical calculations can identify the most electron-rich and electron-deficient sites in the molecule, predicting the preferred locations for nucleophilic and electrophilic attack.
Modeling Reaction Mechanisms: The energy profiles of potential, yet unexplored, reactions can be calculated. This could include intramolecular cyclizations, rearrangements, or novel C-C bond-forming reactions. For example, theoretical studies could predict the feasibility and regioselectivity of a base-catalyzed intramolecular aldol-type reaction if a suitable precursor were designed.
Predicting Spectroscopic Properties: Computational models can predict NMR, IR, and UV-Vis spectra for the parent molecule and its modified analogues. These predictions can aid in the characterization of new compounds and serve as a benchmark for experimental results.
An integrated approach, where theoretical predictions guide targeted experiments, would be the most efficient way to explore the compound's full reactive potential. For example, DFT calculations could predict the relative stability of different enolate isomers, which could then be validated experimentally through selective trapping reactions.
Integration with Flow Chemistry and Automated Synthesis Technologies
Modernizing the synthesis of this compound can be achieved by integrating continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, scalability, and speed. researchgate.netwikipedia.org
Flow Chemistry: The synthesis of ketones has been successfully adapted to continuous flow systems. nih.gov A multi-step synthesis of the target compound could be designed where reagents are pumped and mixed in coiled reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. zenodo.org Key benefits include:
Improved Safety: Unstable or highly reactive intermediates are generated and consumed in situ, minimizing the risks associated with their accumulation. acs.org
Enhanced Efficiency: Reactions are often much faster in flow, and the high surface-area-to-volume ratio allows for efficient heat transfer. researchgate.net
Scalability: Scaling up production can be achieved by running the system for longer periods ("scaling out") rather than using larger, more hazardous reactors. rsc.org
Automated Synthesis: Automated synthesis platforms can perform entire reaction sequences, including purification, with minimal human intervention. sigmaaldrich.com Using pre-packaged reagent cartridges, an automated synthesizer could potentially perform a key coupling step, followed by automated workup and purification. This technology accelerates the exploration of reaction conditions and the synthesis of analogues for SAR studies. sigmaaldrich.comchemistryworld.com The combination of automated platforms with flow reactors represents a powerful strategy for rapid and efficient chemical production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
